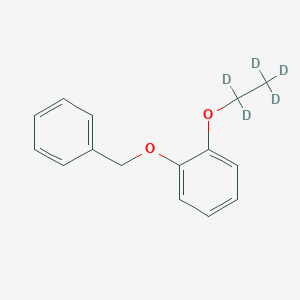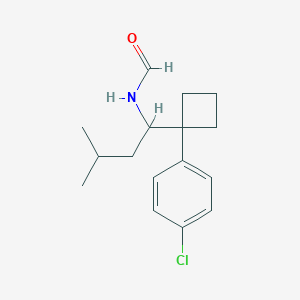
N-Formyl N,N-Didesmethyl Sibutramine
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves highly diastereoselective additions and asymmetric synthesis techniques. For instance, the asymmetric synthesis of (R)-didesmethylsibutramine, a metabolite of sibutramine, employs diastereoselective addition of i-BuLi to a triethylmethylsulfinamide derived aldimine (Han et al., 2002).
Molecular Structure Analysis
The molecular structure analysis often involves advanced techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). These techniques help in understanding the molecular configuration and the spatial arrangement of atoms within the molecule. For example, the structure and dynamics of N-acylated methyl 4-amino-4,6-dideoxy-α-D-mannopyranosides have been elucidated using 1H and 13C NMR spectroscopy, showcasing how chemical shifts are influenced by N-acylation (Kenne, Unger, & Wehler, 1988).
Chemical Reactions and Properties
Chemical reactions of N-Formyl N,N-Didesmethyl Sibutramine and related compounds can be complex, involving multiple steps and conditions. For instance, the synthesis and thermolysis of tert-butyl-substituted silatetrazolines involve reactions with silyl azides to form corresponding silatetrazolines, which upon thermolysis yield silanimines (Lerner, Wiberg, & Polborn, 2002).
Physical Properties Analysis
Physical properties, including melting points, solubility, and crystal form, are crucial for understanding the behavior of compounds under different conditions. Techniques like calorimetry and differential scanning calorimetry (DSC) are used to study these properties. An example related to sibutramine is the calorimetric, FTIR, and 1H NMR measurements combined with DFT calculations to monitor solid-state changes and dynamics (Pajzderska et al., 2012).
Chemical Properties Analysis
Chemical properties, such as reactivity with other chemicals, stability, and degradation pathways, are integral to comprehending the chemical nature of compounds like N-Formyl N,N-Didesmethyl Sibutramine. Studies often involve exploring the chemical reactivity under various conditions to understand its stability and potential reactions. For example, the Cu(II)-catalyzed C-H oxidation and C-N cleavage using tetramethylethylenediamine as a carbon source illustrate a method for base-switched methylenation and formylation, showing the versatility in synthetic approaches (Zhang et al., 2012).
Aplicaciones Científicas De Investigación
Pharmacological Properties and Applications
Mechanism of Action : Sibutramine and its active metabolites, including its primary (M1) and secondary (M2) amine metabolites, act by inhibiting the reuptake of serotonin (5-HT) and noradrenaline (norepinephrine), contributing to the enhancement of satiety and thermogenesis. This mechanism suggests potential research applications in studying metabolic processes and obesity management strategies (McNeely & Goa, 1998).
Comparative Pharmacology : Sibutramine is differentiated from other anti-obesity drugs by its specific action of reuptake inhibition rather than monoamine release, making it distinct from 5-HT releasing agents and noradrenaline + dopamine-releasing agents. This distinct mechanism can be a basis for research into the safety and efficacy of weight management drugs (Heal et al., 1998).
Thermogenic Effects : The ability of sibutramine to stimulate thermogenesis through central activation of efferent sympathetic activity, particularly involving beta3-adrenoceptors in brown adipose tissue, presents an area of interest for studies on energy expenditure and metabolic rate regulation (Stock, 1997).
Clinical Efficacy and Metabolic Effects : Research on sibutramine has shown its impact on weight loss maintenance, waist/hip ratio reduction, and effects on plasma lipid profiles, offering avenues for exploring metabolic health and obesity-related conditions (Lean, 1997).
Regulatory and Safety Considerations
- Cardiovascular Outcomes Trial : The Sibutramine Cardiovascular Outcomes Trial highlighted the importance of assessing the safety profile of obesity treatments, particularly their cardiovascular risks. This area remains crucial in the development and evaluation of new therapeutic agents (Downey et al., 2011).
Emerging Applications
- Pharmacotherapy and Bariatric Surgery in Childhood Obesity : The use of sibutramine in conjunction with lifestyle modifications provides a model for integrated approaches to pediatric obesity management, highlighting the need for research into safe and effective treatments for this demographic (Gogakos et al., 2009).
Safety And Hazards
Propiedades
IUPAC Name |
N-[1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO/c1-12(2)10-15(18-11-19)16(8-3-9-16)13-4-6-14(17)7-5-13/h4-7,11-12,15H,3,8-10H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVDPOSYKKHSFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80517661 | |
| Record name | N-{1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80517661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Formyl N,N-Didesmethyl Sibutramine | |
CAS RN |
84467-85-6 | |
| Record name | N-[1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl]formamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84467-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Formyl N,N-didesmethyl sibutramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084467856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80517661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-FORMYL N,N-DIDESMETHYL SIBUTRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P623ZR3N4K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B19151.png)
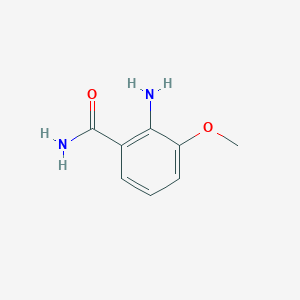
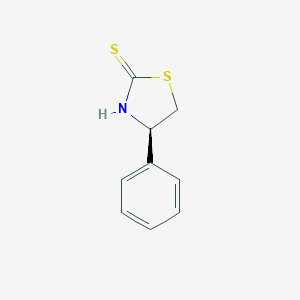
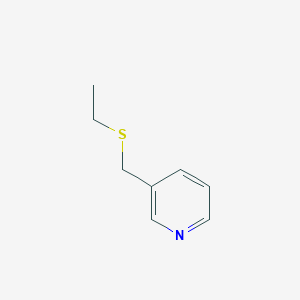
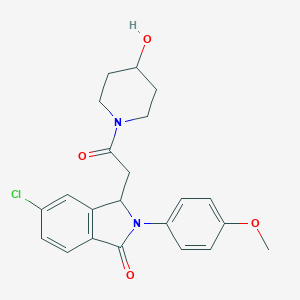
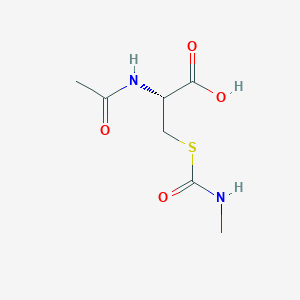
![(E)-3-[5-Tert-butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyrid-3-YL]-prop-2-enal](/img/structure/B19175.png)
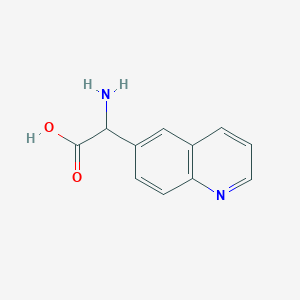

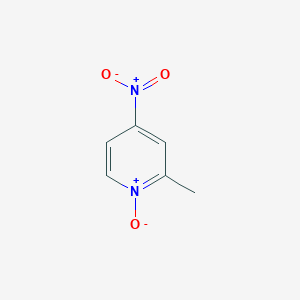
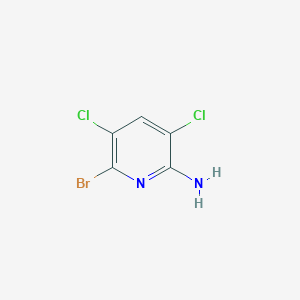
![2-[(4-Methylpiperazin-1-yl)methyl]aniline](/img/structure/B19190.png)

